azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
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Overview
Description
azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate: is a complex organic compound that belongs to the class of inositol phosphates. Inositol phosphates are known for their roles in cellular signaling and regulation. This particular compound is characterized by its unique structure, which includes two phosphate groups and two long-chain fatty acid esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate involves multiple steps:
Esterification: The initial step involves the esterification of D-myo-Inositol with octanoic acid to form the bis(1-oxooctyl) derivative.
Phosphorylation: The hydroxyl groups of the inositol ring are then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid.
Ammonium Salt Formation: The final step involves the neutralization of the phosphate groups with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using octanoic acid and a catalyst.
Continuous Phosphorylation: Phosphorylation in a continuous reactor to ensure consistent product quality.
Purification and Crystallization: The product is purified through crystallization and filtration to obtain the final ammonium salt.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, breaking down into inositol, octanoic acid, and phosphoric acid.
Oxidation: Oxidative reactions can occur at the fatty acid chains, leading to the formation of shorter-chain fatty acids and aldehydes.
Substitution: The phosphate groups can participate in substitution reactions with nucleophiles, leading to the formation of various inositol phosphate derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sulfuric acid.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Inositol, octanoic acid, phosphoric acid.
Oxidation: Shorter-chain fatty acids, aldehydes.
Substitution: Various inositol phosphate derivatives.
Scientific Research Applications
azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate has several scientific research applications:
Cell Signaling Studies: Used to study the role of inositol phosphates in cellular signaling pathways.
Lipid Metabolism Research: Investigated for its role in lipid metabolism and its potential effects on lipid-related disorders.
Pharmaceutical Research: Explored for its potential therapeutic applications in treating metabolic and inflammatory diseases.
Biochemical Assays: Utilized in various biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular signaling pathways. The phosphate groups on the inositol ring can bind to specific proteins and enzymes, modulating their activity. This interaction can influence various cellular processes such as:
Signal Transduction: Activation or inhibition of signaling pathways.
Lipid Metabolism: Regulation of lipid synthesis and breakdown.
Gene Expression: Modulation of gene expression through signaling cascades.
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate], ammonium salt (11): Similar structure but with different fatty acid chains.
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxooctyl)oxy]propyl hydrogen phosphate], ammonium salt (11): Lacks the second phosphate group.
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4-(dihydrogen phosphate), sodium salt (12): Similar structure but with sodium instead of ammonium.
Properties
Molecular Formula |
C25H51NO16P2 |
---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H48O16P2.H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);1H3/t17-,20-,21+,22-,23-,24?,25?;/m1./s1 |
InChI Key |
ZKBWLZBXHUHUSC-UJBBBASWSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
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